molecular formula C11H13N3O B1464594 Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine CAS No. 1306405-48-0

Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine

Cat. No.: B1464594
CAS No.: 1306405-48-0
M. Wt: 203.24 g/mol
InChI Key: KRMGICDHSZJFFL-UHFFFAOYSA-N
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Description

Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient preparation of 1,2,4-oxadiazoles with diverse functionalities without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the compound.

Mechanism of Action

The mechanism of action of Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine involves its interaction with molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can lead to the inhibition of enzymes or receptors, making the compound useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.

    1,2,5-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different arrangement of nitrogen atoms.

    1,3,4-Oxadiazole: Another isomer with distinct properties and applications.

Uniqueness

Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine is unique due to its specific arrangement of the oxadiazole ring and the phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-8-7-10-13-11(14-15-10)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMGICDHSZJFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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